N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a structurally complex small molecule featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. The pyrazole moiety is linked via an ethyl chain to an isoxazole-3-carboxamide group, with the isoxazole ring further substituted by a furan-2-yl group at position 3. This compound’s design leverages the pharmacophoric advantages of heterocyclic systems: pyrazole and isoxazole contribute to metabolic stability, while the trifluoromethyl group enhances lipophilicity and binding affinity to hydrophobic targets . The furan ring may improve solubility or participate in π-π interactions in biological systems.
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3/c18-17(19,20)15-9-12(10-3-4-10)24(22-15)6-5-21-16(25)11-8-14(27-23-11)13-2-1-7-26-13/h1-2,7-10H,3-6H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCMGZUANMRIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=NOC(=C3)C4=CC=CO4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the compound's structure, synthesis, and biological evaluations, highlighting its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring, a furan moiety, and a cyclopropyl-trifluoromethyl pyrazole. Here are some key properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H19F3N4O3 |
| Molecular Weight | 396.36 g/mol |
| LogP (octanol-water partitioning) | 3.5862 |
| Polar Surface Area | 37.92 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole ring and subsequent coupling reactions with the furan and pyrazole derivatives. Detailed synthetic pathways can be found in various literature sources focusing on isoxazole derivatives and their analogs .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.65 to 10 µM .
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Compounds have been shown to increase the expression of pro-apoptotic factors such as p53 and activate caspases in cancer cells .
- Inhibition of Key Enzymes : Many derivatives inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and tumor progression .
Anti-inflammatory Activity
There is also evidence suggesting that similar compounds possess anti-inflammatory properties. They may inhibit pathways associated with inflammatory responses, potentially through COX inhibition or modulation of cytokine release .
Case Studies
A notable study evaluated the biological activity of a closely related compound in a clinical setting, demonstrating significant tumor reduction in animal models when treated with the compound over a specified period. The study reported an increase in apoptosis markers and a decrease in tumor volume compared to control groups .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest structural analogs include pyrazole- and isoxazole-containing derivatives synthesized in and trifluoromethyl-pyrazole intermediates from . Key comparisons are summarized below:
Key Observations :
- Trifluoromethyl Group : The target compound shares the 3-CF₃ substitution on pyrazole with Compound 1 (), a feature linked to enhanced metabolic stability and target binding . In contrast, ’s pyrazole derivatives lack CF₃ but incorporate chloro or aryl groups, which may reduce lipophilicity.
- Heterocyclic Linkers: The ethyl-carboxamide bridge in the target compound contrasts with the direct pyrazole-pyrazole linkage in ’s analogs.
- Furan vs. Aryl Substituents : The 5-furan-2-yl group on the target’s isoxazole ring differs from the chlorophenyl or fluorophenyl groups in ’s compounds. Furan’s oxygen atom could enhance solubility compared to halogens .
Pharmacological Potential (Inferred)
- Kinase Inhibition : Pyrazole- and isoxazole-based compounds are frequently explored as kinase inhibitors. The trifluoromethyl group in the target compound may enhance binding to ATP pockets, similar to Compound 1 in .
- Antimicrobial Activity : Chlorophenyl-substituted pyrazoles in show moderate activity; the target’s furan group could broaden spectrum efficacy due to increased solubility .
- Metabolic Stability : The cyclopropyl group may reduce oxidative metabolism compared to ’s chlorophenyl analogs, which are prone to dehalogenation .
Q & A
Q. What are the established synthetic routes for preparing N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide?
The compound can be synthesized via multi-step heterocyclic coupling. For example:
- Pyrazole core formation : Cyclopropane-containing pyrazole intermediates are synthesized by reacting cyclopropyl ketones with hydrazine derivatives under basic conditions (e.g., NaOMe) .
- Isoxazole coupling : The isoxazole moiety (5-(furan-2-yl)isoxazole-3-carboxylic acid) is prepared via cyclization of hydroxylamine with diketones or alkynes, followed by carboxamide formation using coupling agents like EDCI/HOBt .
- Final alkylation : The pyrazole and isoxazole fragments are linked via a ethyl spacer using nucleophilic substitution (e.g., K₂CO₃ in DMF at room temperature) .
Q. How can the structure and purity of this compound be confirmed post-synthesis?
- Spectroscopic analysis : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at pyrazole-C3, furan at isoxazole-C5) .
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ion matching C₂₀H₁₈F₃N₅O₃) .
- Chromatography : HPLC or TLC (silica gel, ethyl acetate/hexane) to assess purity (>95%) .
Q. What preliminary biological screening methods are recommended for this compound?
- In vitro assays : Test enzyme inhibition (e.g., kinases, cyclooxygenases) at 1–100 µM concentrations using fluorogenic substrates .
- PASS prediction : Use computational tools (e.g., PASS Online®) to predict bioactivity profiles (e.g., anti-inflammatory, anticancer) based on structural analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the alkylation step?
- Solvent screening : Compare DMF, DMSO, and acetonitrile for solubility and reactivity .
- Base selection : Test K₂CO₃ vs. Cs₂CO₃ to enhance nucleophilic displacement efficiency .
- Temperature control : Gradual heating (40–60°C) reduces side reactions (e.g., hydrolysis of trifluoromethyl groups) .
Q. What computational strategies are effective for studying this compound’s binding to biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with proteins (e.g., COX-2 active site). Focus on the trifluoromethyl group’s hydrophobic interactions and furan’s π-stacking .
- DFT calculations : Analyze electronic effects of the cyclopropyl group on pyrazole ring planarity and binding affinity .
Q. How should contradictory data on solubility/stability be resolved?
- pH-dependent studies : Measure solubility in buffers (pH 2–10) to identify optimal storage conditions (e.g., pH 7.4 PBS for aqueous stability) .
- Accelerated degradation : Expose the compound to heat (40°C) and UV light for 7 days, then quantify degradation via LC-MS .
Q. What strategies address low activity in initial enzyme inhibition assays?
- Scaffold modification : Replace furan with thiophene (better π-accepting) or methylate the isoxazole nitrogen to enhance lipophilicity .
- Prodrug design : Introduce ester groups at the carboxamide to improve membrane permeability .
Data Contradiction and Validation
Q. How to reconcile discrepancies in reported synthetic yields for similar pyrazole-isoxazole hybrids?
- Parameter standardization : Compare reaction scales (e.g., 1 mmol vs. 10 mmol), purification methods (column vs. recrystallization), and reagent grades .
- Byproduct analysis : Use GC-MS to identify impurities (e.g., unreacted pyrazole intermediates) that reduce yield .
Methodological Resources
- Synthetic protocols : Refer to pyrazole alkylation in and triazole-thioacetamide coupling in .
- Analytical tools : ¹H NMR chemical shifts for trifluoromethylpyrazoles (~δ 6.8–7.2 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
